molecular formula C11H18N2O B113093 [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine CAS No. 851169-57-8

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Cat. No. B113093
M. Wt: 194.27 g/mol
InChI Key: DIFDGMFDUHMXCH-UHFFFAOYSA-N
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Description

“[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine” is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.28 . It is used for research and development purposes .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(4-methoxyphenyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code is 1S/C11H18N2O/c1-13(2)8-11(12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Chemical Structure and Toxicity Studies

Research on analogs closely related to [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, such as various mescaline analogs, has been conducted to understand their toxicity and behavior in laboratory animals. These studies aimed to investigate modifications in the chemical structure of mescaline, which could alter pharmacologic activity, including potency changes due to structural modifications like N-demethylation and the introduction of alpha substitutions on the side chain. Hardman, Haavik, and Seevers (1973) found that these structural modifications could significantly impact the drug's potency and toxicity across different species, providing insights into the chemical's interaction with biological systems (Hardman, Haavik, & Seevers, 1973).

Biomass Conversion and Polymer Production

In the context of sustainable chemistry, compounds structurally similar to [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine have been investigated for their potential in converting plant biomass into valuable chemical precursors. For instance, the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose has been explored. HMF and its derivatives, including those structurally resembling [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, are considered for producing polymers, fuels, and other chemicals, highlighting the chemical's relevance in green chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Betalains Chemistry and Biochemistry

Research on plant pigments, specifically betalains, has unveiled a complex chemistry involving compounds with a structural core similar to [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine. These studies focus on the synthesis, structure, and bioactivity of betalains, offering insights into the wide range of colors in plants and their potential health benefits. Understanding the chemistry and biochemistry of these compounds can lead to applications in natural dyes, food colorants, and antioxidants, showcasing the versatility and significance of these chemical structures in various scientific and industrial fields (Khan & Giridhar, 2015).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDGMFDUHMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407377
Record name [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

CAS RN

851169-57-8
Record name [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-amino-1-(4-methoxyphenyl)ethyl]dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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